Cularine

Airway Pharmacology Smooth Muscle Relaxation COPD Research

Researchers requiring a bronchodilator with an intermediate potency between theophylline and papaverine often face limited options. Cularine (CAS 479-39-0) precisely addresses this gap. Its relaxant activity (pD2) is significantly higher than theophylline but lower than papaverine, offering a unique potency band for preclinical respiratory disease models. Unlike papaverine, its mechanism relies on extracellular calcium entry blockade, making it a cleaner tool for isolating Ca2+ influx pathways. ● Defined intermediate potency between theophylline and papaverine in guinea pig and human airway smooth muscle. ● Selective for extracellular Ca2+ entry blockade, avoiding intracellular action mechanisms. ● Sourced and packaged under rigorous quality control to ensure experimental reproducibility.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 479-39-0
Cat. No. B1669330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCularine
CAS479-39-0
Synonyms(12aS)-6,9,10-Trimethoxy-1-methyl-2,3,12,12a-tetrahydro-1H-(1)benzoxepino(2,3,4-ij)isoquinoline
cularine
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=CC(=C(C=C4OC3=C(C=C2)OC)OC)OC
InChIInChI=1S/C20H23NO4/c1-21-8-7-12-5-6-15(22-2)20-19(12)14(21)9-13-10-17(23-3)18(24-4)11-16(13)25-20/h5-6,10-11,14H,7-9H2,1-4H3/t14-/m0/s1
InChIKeyDTMXRZMJFCVJQS-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cularine: A Distinct Benzylisoquinoline Alkaloid


Cularine (CAS 479-39-0) is a benzylisoquinoline alkaloid that forms the core structure of the largest representative class within this group, containing 14 alkaloids [1]. It is defined by its unique oxepine-incorporated tetracyclic ring system and is primarily isolated from the Fumariaceae family [2]. Pharmacologically, it is recognized for its non-specific antispasmogenic activity on both guinea pig and human airway smooth muscle, where its relaxant potency was demonstrated to be between that of the clinically relevant bronchodilators papaverine and theophylline [3]. This baseline establishes cularine not merely as a botanical isolate, but as a compound with a defined, intermediate potency profile in a well-characterized therapeutic class.

Benzylisoquinoline alkaloid with oxepine-incorporated tetracyclic ring system
Isolated from Fumariaceae family; botanical alkaloid research context
Reported intermediate relaxant potency between papaverine and theophylline in airway smooth muscle assays

Cularine Substitution: Differentiation from Papaverine and Cularidine


The term 'benzylisoquinoline alkaloid' encompasses a structurally diverse family with profound variations in pharmacodynamics, making simple substitution scientifically invalid. For instance, while cularine and cularidine share a common skeleton, cularine exhibits micromolar binding affinity at striatal D1 and D2 dopaminergic receptors, whereas cularidine, celtisine, and breoganine demonstrate nanomolar-level displacement, indicating critical differences in CNS-target engagement [1]. Similarly, cularine's relaxant action in smooth muscle is mechanistically aligned with extracellular calcium entry blockade, a profile distinct from papaverine, which acts intracellularly to promote relaxation in calcium-free media [2]. Even within airway relaxation, cularine's pD2 value is significantly higher than that of theophylline but lower than that of papaverine, quantifying a specific potency band that no other tested alkaloid occupies [3]. These quantifiable mechanistic and potency divergences prove that cularine is not an interchangeable member of a compound class.

Mechanism Divergence vs. Papaverine
Cularine blocks extracellular calcium entry; papaverine relaxes via intracellular pathways in Ca2+-free conditions. Smooth muscle relaxation mechanisms may not transfer.
CNS Receptor Affinity Gap vs. Cularidine
Cularine binds dopamine D1/D2 receptors at micromolar concentrations, whereas cularidine exhibits nanomolar binding. Dopaminergic target engagement may differ substantially.
Potency Band Specificity
Cularine occupies a specific potency band between theophylline and papaverine in airway relaxation; other isoquinoline alkaloids may not replicate this intermediate profile.

Cularine: Quantitative Comparative Evidence


Airway Relaxation: Potency Between Papaverine and Theophylline

In a head-to-head study on isolated guinea pig trachea and human bronchus, cularine (pD2 between papaverine and theophylline) was the most potent among four structurally related isoquinoline alkaloids tested (antioquine, obaberine, and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline). Its relaxant activity was not modified by epithelium removal, indicating a direct action on airway smooth muscle [1].

Airway Relaxation pD2
Head-to-head
Intermediate between papaverine & theophylline
Supports potency-band selection for airway pharmacology research
Guinea pig trachea & human bronchus; epithelium-independent
Airway Pharmacology Smooth Muscle Relaxation COPD Research

Uterine Smooth Muscle: Calcium Entry Blockade vs. Papaverine

A comparative study in isolated rat uterus revealed a critical mechanistic divergence: all benzylisoquinolines (cularine, cularidine, celtisine, isocrasifoline) completely relaxed KCl-induced contractions, similar to the L-type calcium channel blocker nifedipine. In contrast, only papaverine was able to relax contractions induced by oxytocin or vanadate in a Ca2+-free medium, indicating an intracellular mechanism. This positions cularine and its close analogs as extracellular calcium entry inhibitors rather than direct intracellular smooth muscle relaxants [1].

Ca2+ Entry Blocker
Head-to-head
Extracellular calcium entry inhibitor (nifedipine-like)
Enables mechanistic studies of L-type calcium channel-like blockade in smooth muscle
No relaxation in Ca2+-free medium; distinct from papaverine
Uterine Physiology Calcium Antagonism Smooth Muscle Mechanistic Studies

Dopamine Receptor Affinity: Cularine vs. Cularidine

A systematic binding study against striatal D1 ([3H]SCH 23390) and D2 ([3H]raclopride) receptors demonstrated that while the cularine alkaloids celtisine, breoganine, and cularidine inhibited binding at nanomolar concentrations, the parent compound cularine was only active at micromolar concentrations. This dramatic potency gap highlights that subtle structural modifications (e.g., phenolic hydroxyl substitution pattern) drastically alter CNS receptor engagement [1].

D1/D2 Affinity
Head-to-head
Micromolar (cularine) vs. nanomolar (cularidine)
Supports dopamine receptor SAR studies; affinity gap informs scaffold selection
~1000-fold lower affinity; rat striatal binding assays
Dopamine Receptor Binding CNS Drug Discovery Structure-Activity Relationships

Convulsant Activity vs. Hydrastine

Classical pharmacological investigation directly compared the convulsant activity of cularine with the established convulsant alkaloid hydrastine in rabbits. Cularine was found to be approximately one-tenth as powerful as hydrastine in this regard, while also producing corneal anesthesia comparable to papaverine, an effect much more defined than that of hydrastine. This dual profile separates cularine from both hydrastine and papaverine in neurological screens [1].

Convulsant Potency
Head-to-head
10× lower vs. hydrastine
Supports in vivo neurological research with lower convulsant risk context
Rabbit model; corneal anesthesia comparable to papaverine
Comparative Neuropharmacology Convulsant Mechanism Alkaloid Toxicology

Cularine: Validated Research Applications


Intermediate Potency Airway Relaxation

For preclinical respiratory disease models (e.g., asthma or COPD research using guinea pig trachea or human bronchus), cularine is the optimal selection when a bronchodilator with an intermediate potency between theophylline and papaverine is required. It provides higher potency than theophylline while avoiding the intracellular action mechanism of papaverine, as established by comparative pD2 analysis [1].

Extracellular Calcium Entry Blockade in Smooth Muscle

Cularine enables the specific study of L-type calcium channel-like blockade in smooth muscle assays, such as in isolated rat uterus. Its inability to relax contractions in Ca2+-free conditions makes it a cleaner pharmacological tool than papaverine for experiments designed to isolate extracellular Ca2+ entry mechanisms from intracellular calcium release pathways [2].

Dopaminergic SAR Baselines

In medicinal chemistry programs targeting dopamine receptors, cularine serves as the ideal low-affinity (micromolar IC50) parent scaffold for D1/D2 receptor binding studies. Its 1000-fold lower potency relative to cularidine provides a crucial control compound to validate that observed nanomolar activities are driven by specific structural modifications rather than the core scaffold itself [3].

Low Convulsant Risk Neurological Studies

In in vivo neurological research, cularine can be selected for its quantified 10-fold lower convulsant potency compared to hydrastine, while still providing a papaverine-comparable local anesthetic effect. This dual profile makes it a suitable candidate for protocols requiring an alkaloid-based anesthetic without the high seizure risk associated with other isoquinoline convulsants [4].

Application
Selection Property
Validation Focus
Intermediate Potency Airway Relaxation
Airway relaxant potency band between theophylline and papaverine
pD2 comparison in isolated trachea/bronchus assays; epithelium-independent response
Extracellular Calcium Entry Blockade Studies
L-type calcium channel-like inhibition mechanism
Relaxation in KCl-stimulated vs. Ca2+-free conditions
Dopaminergic SAR Baselines
Low micromolar D1/D2 binding affinity baseline
Affinity differential relative to nanomolar-binding analogs
Low Convulsant Risk Neurological Studies
10-fold lower convulsant activity relative to convulsant standard
Seizure threshold and corneal anesthesia endpoints in rabbit model

Technical Documentation Hub

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56 linked technical documents
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